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Cat. No.: B061674 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental toxicity data for 6-Methoxy-4-
(trifluoromethyl)nicotinamide was found in publicly available literature. This guide provides a

comparative toxicity profile based on structurally related compounds to offer a predictive

toxicological context. The presented data should be interpreted with caution and is not a

substitute for direct experimental evaluation of 6-Methoxy-4-(trifluoromethyl)nicotinamide.

Introduction
6-Methoxy-4-(trifluoromethyl)nicotinamide is a substituted nicotinamide derivative.

Understanding the potential toxicity of such a novel compound is crucial for any research and

development activities. In the absence of direct toxicological data, an analysis of structurally

similar molecules can provide valuable insights into its potential safety profile. This guide

compares the available toxicity data for several relevant compounds: the parent molecule

Nicotinamide, a closely related insecticide Flonicamid and its primary metabolite TFNA-AM, the

dietary supplement Nicotinamide Riboside, and a class of therapeutic agents known as PARP

(Poly (ADP-ribose) polymerase) inhibitors, which are also nicotinamide derivatives.
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The following tables summarize the available quantitative toxicity data for the selected

comparator compounds.

Table 1: Acute Toxicity Data
Compound Species

Route of
Administration

LD50 Reference

Flonicamid Rat (Male) Oral 884 mg/kg [1]

Rat (Female) Oral 1768 mg/kg [1]

Rat (Male &

Female)
Dermal >5000 mg/kg [1]

4-

(Trifluoromethyl)

nicotinamide

(TFNA-AM)

Rat (Male &

Female)
Oral ≥2000 mg/kg [1]

Nicotinamide Rodent Oral 3-7 g/kg [1]

Rabbit Dermal >2000 mg/kg [1]
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Compound Species
Study
Duration

NOAEL
Key
Findings

Reference

Flonicamid Rat 90-Day 12 mg/kg/day

Increased

incidence of

microscopic

kidney

pathology

(hyaline

deposition).

[1]

Nicotinamide

Riboside
Rat 90-Day

300

mg/kg/day

Similar

toxicity profile

to

nicotinamide

at the highest

doses, with

effects on

liver, kidney,

ovaries, and

testes.

Nicotinamide Rat
Repeated

Dose

215 mg/kg

bw/day

Minor effects

on the liver

and spleen

(females

only).

Table 3: In Vitro Cytotoxicity Data (PARP Inhibitors)
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Compound Cell Line Assay IC50 Reference

Olaparib
Pediatric Solid

Tumor Cell Lines
Growth Inhibition

Median: 3.6 µM

(Range: 1-33.8

µM)

[2]

Rucaparib
BRCA-mutant

cell lines
Cytotoxicity

Not explicitly

stated, but

effective at

concentrations

up to 10 µM

[3]

Niraparib

Ovarian and

Pancreatic

Cancer Cells

Cell Viability ~15-28 µM [4]

Target Organ Toxicity
Flonicamid: The primary target organs identified in animal studies are the kidney and liver.

Effects observed include increased kidney weight, hyaline droplet deposition, and

centrilobular hypertrophy of the liver.[5]

Nicotinamide: High doses of nicotinamide have been associated with hepatotoxicity in both

humans and rats.[6]

Nicotinamide Riboside: At high doses, target organs of toxicity include the liver, kidney,

ovaries, and testes.

PARP Inhibitors (Olaparib, Rucaparib, Niraparib): The most common and significant toxicities

are hematological, including anemia, neutropenia, and thrombocytopenia. Gastrointestinal

side effects and fatigue are also frequently reported.[7]

Genotoxicity and Carcinogenicity
Flonicamid: Mutagenicity studies with flonicamid were negative. It is classified as having

"suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic

potential".[5]
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Nicotinamide: Not considered mutagenic.[1]

Nicotinamide Riboside: Not found to be genotoxic in a battery of assays including the Ames

test, an in vitro chromosome aberration assay, and an in vivo micronucleus assay.

Experimental Protocols
Acute Oral Toxicity (LD50) Determination (General
Protocol)
The acute oral toxicity is typically determined in rodents (rats or mice) following OECD

Guideline 423. A single dose of the test substance is administered orally to a group of animals.

The animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50,

the dose that is lethal to 50% of the test animals, is then calculated.

90-Day Repeated Dose Oral Toxicity Study (General
Protocol)
This study is generally conducted in rodents according to OECD Guideline 408. The test

substance is administered daily via the diet or by gavage for 90 days. Throughout the study,

animals are observed for clinical signs of toxicity, and body weight and food consumption are

monitored. At the end of the study, blood and urine samples are collected for hematological and

clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined

microscopically for pathological changes. The No-Observed-Adverse-Effect Level (NOAEL),

the highest dose at which no adverse effects are observed, is determined.

In Vitro Cytotoxicity Assay (e.g., MTT Assay) (General
Protocol)

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of

the test compound for a specified period (e.g., 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well. Viable cells with active metabolism convert MTT into a purple formazan

product.
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Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

Absorbance Reading: The absorbance of each well is measured using a microplate reader at

a specific wavelength.

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50)

is calculated from the dose-response curve.

Visualizations
Signaling Pathway: PARP Inhibition and Synthetic
Lethality
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Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutated cancer

cells.

Experimental Workflow: In Vitro Cytotoxicity Assay
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Start: Cell Seeding in 96-well plate
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Caption: A generalized workflow for determining the in vitro cytotoxicity (IC50) of a compound.
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Logical Relationship: Comparative Toxicity Analysis

Structurally Related Compounds with Available Toxicity Data

6-Methoxy-4-(trifluoromethyl)nicotinamide
(Toxicity Data Unavailable)

Flonicamid

Structural Analog

TFNA-AM

Structural AnalogNicotinamide

Parent Compound

Metabolite

Nicotinamide Riboside

Derivative

PARP Inhibitors

Derivative Class

Click to download full resolution via product page

Caption: Relationship between the target compound and the comparators used in this analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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